Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester

Description

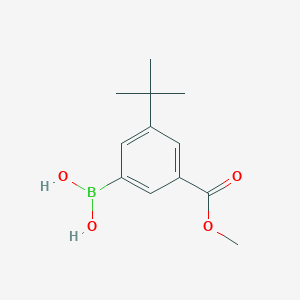

Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester (CAS: 193905-91-8) is a boronic acid ester derivative of benzoic acid. Its molecular formula is C₁₂H₁₇BO₄, with a molecular weight of 236.07 g/mol . The structure features:

- A borono group (-B(OH)₂) at the 3-position of the benzene ring.

- A tert-butyl (1,1-dimethylethyl) substituent at the 5-position.

- A methyl ester group at the 1-position.

Properties

IUPAC Name |

(3-tert-butyl-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c1-12(2,3)9-5-8(11(14)17-4)6-10(7-9)13(15)16/h5-7,15-16H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOYTJILBZJPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester typically involves the reaction of 3-bromo-5-(1,1-dimethylethyl)benzoic acid with a boronic acid derivative under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki coupling reactions.

Major Products Formed

Oxidation: 3-hydroxy-5-(1,1-dimethylethyl)benzoic acid.

Reduction: 3-borono-5-(1,1-dimethylethyl)benzyl alcohol.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

a) Borono Group vs. Hydroxyl/Fluorine Substituents

- The borono group in the target compound is rare among the analogs. Boronic acids are known for their role in Suzuki couplings (C–C bond formation) and as protease inhibitors (e.g., bortezomib) . In contrast: Hydroxyl-containing analogs (e.g., 3,5-di-tert-butyl-4-hydroxy derivatives) exhibit antioxidant and antimicrobial activities due to phenolic properties . Fluorinated analogs (e.g., tert-butyl 4-fluorobenzoate) enhance metabolic stability and lipophilicity, making them valuable in drug design .

b) tert-Butyl Substituent Effects

- The tert-butyl group in all listed compounds contributes to steric hindrance, improving chemical stability and resistance to enzymatic degradation. For example: In Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester, the tert-butyl groups protect the hydroxyl group from oxidation, enhancing its efficacy as a food preservative . In soil studies, tert-butyl phenols alter microbial diversity by inhibiting proteobacteria and promoting actinobacteria .

c) Ester Group Variability

- The methyl ester in the target compound is simpler and more hydrolytically labile compared to bulkier esters (e.g., phenyl or tert-butyl esters). For instance:

Biological Activity

Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester (CAS No. 193905-91-8) is a compound that incorporates a boronic acid functionality into a benzoic acid derivative. This unique structure imparts distinctive biological activities and applications in organic synthesis and medicinal chemistry.

- Molecular Formula:

- Molecular Weight: Approximately 221.07 g/mol

- IUPAC Name: Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester

- Structural Features: The compound features a boronic acid group which enhances its reactivity and potential utility in various chemical reactions.

-

Protein Degradation Pathways:

- Research indicates that benzoic acid derivatives can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . These pathways are crucial for maintaining cellular homeostasis and may have implications in aging and disease.

- Enzyme Interaction:

- Antioxidant Activity:

Case Studies

Several studies have examined the biological effects of benzoic acid derivatives:

-

Study on Protein Degradation:

A study evaluated the effects of different benzoic acid derivatives on protein degradation pathways in human foreskin fibroblasts. Compounds were tested at concentrations of 1 and 10 μg/mL. Results indicated significant activation of proteasomal activities without cytotoxic effects at these concentrations . -

Antioxidant and Antimicrobial Properties:

Various benzoic acid derivatives have demonstrated antimicrobial activity against bacteria and fungi. For instance, some derivatives have shown promise as potential antifungal agents .

Comparative Analysis with Related Compounds

The following table summarizes some key compounds related to benzoic acid derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | Simple carboxylic acid; widely used as a preservative. |

| Boronic Acid Derivatives | Varies | Known for their reactivity in cross-coupling reactions. |

| 3-Borono-4-hydroxybenzoic Acid | C₉H₉BO₄ | Contains hydroxyl group; used in medicinal chemistry. |

| Benzoic Acid, 3-Bromo-5-(1,1-Dimethylethyl)-Methyl Ester | C₁₂H₁₅BrO₂ | Exhibits unique reactivity due to bromine substitution. |

Q & A

Q. What are the recommended synthetic routes for Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester, and how can steric hindrance from the tert-butyl group be mitigated?

Methodological Answer: Synthesis of this compound likely involves Suzuki-Miyaura coupling for boronic ester formation, given the presence of the borono group. The tert-butyl group at position 5 introduces steric hindrance, which can impede reaction efficiency. To address this:

- Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst and enhance coupling yields .

- Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., toluene/water mixtures) to balance steric effects .

- Confirm purity via column chromatography with silica gel modified for boronate retention .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to verify substituent positions (e.g., tert-butyl at C5, methyl ester at C1). The boronic ester group may require NMR for confirmation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) can validate molecular weight and detect isotopic patterns from boron .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1720 cm, B-O vibrations at ~1350 cm) .

Q. What are the optimal storage conditions to ensure long-term stability of this boronic ester?

Methodological Answer:

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the boronic ester group .

- Use amber glass vials to minimize light-induced degradation, particularly if the tert-butyl group participates in photochemical side reactions .

- Monitor purity periodically via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of the boronic ester group in cross-coupling reactions?

Methodological Answer:

- Kinetic Studies : Compare reaction rates with aryl halides (e.g., bromobenzene vs. iodobenzene) under standardized Suzuki-Miyaura conditions (Pd(PPh), NaCO, ethanol/water). Use NMR to track fluorinated intermediates .

- Competition Experiments : Introduce competing boronic acids (e.g., phenylboronic acid) to assess selectivity and steric effects from the tert-butyl group .

- DFT Calculations : Model transition states to predict regioselectivity and optimize ligand-catalyst pairs .

Q. How can contradictory data on environmental degradation pathways be resolved using analytical methods?

Methodological Answer:

- GC-MS vs. HPLC-MS : For volatile degradation products (e.g., tert-butylphenol), use GC-MS with a DB-5 column. For polar intermediates (e.g., boronic acid derivatives), employ HPLC-MS with a HILIC column .

- Isotopic Labeling : Synthesize a -labeled analog to track degradation products in soil or aqueous matrices via LC-MS/MS .

- Microbial Degradation Assays : Use Pseudomonas spp. cultures under aerobic/anaerobic conditions to identify biotransformation pathways .

Q. What strategies are recommended for developing quantitative analytical methods for trace-level detection of this compound in complex matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Strata-X-C) to isolate the compound from biological or environmental samples .

- Calibration Standards : Prepare deuterated internal standards (e.g., -methyl ester) to correct for matrix effects in LC-MS/MS .

- Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (80–120%) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.